molecular formula C10H13F2NO B2916490 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine CAS No. 169749-84-2

4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine

Cat. No.: B2916490
CAS No.: 169749-84-2
M. Wt: 201.217
InChI Key: HJSRNFGVNHDQLN-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butoxy group at the 4-position, two fluorine atoms at the 2- and 5-positions, and a methyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluoro-3-methylpyridine with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another approach involves the use of tert-butyl chloride and a base, such as potassium tert-butoxide, to introduce the tert-butoxy group onto the pyridine ring. This reaction is usually performed in an organic solvent, such as tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can participate in hydrogen bonding and other non-covalent interactions, while the fluorine atoms can influence the electronic properties of the pyridine ring. These interactions can modulate the compound’s reactivity and binding affinity to various targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine is unique due to the combination of tert-butoxy, difluoro, and methyl substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,5-difluoro-3-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-6-8(14-10(2,3)4)7(11)5-13-9(6)12/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSRNFGVNHDQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1F)F)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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